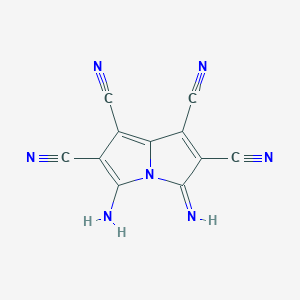![molecular formula C24H24O2 B14277406 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol CAS No. 141550-80-3](/img/structure/B14277406.png)
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further connected to a cyclohexyl group substituted with phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the formation of a cyclohexyl intermediate through a Friedel-Crafts alkylation reaction. This reaction uses cyclohexanone and phenylmagnesium bromide (Grignard reagent) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The cyclohexyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the hydroxyl group.
Coupling Reaction: The final step involves a coupling reaction between the hydroxylated cyclohexyl intermediate and phenol in the presence of a base such as sodium hydroxide (NaOH) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Alcohols, cyclohexanols.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
科学研究应用
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用机制
The mechanism of action of 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function. The compound may also affect signaling pathways by altering the activity of key regulatory proteins.
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): 4,4’-Isopropylidenediphenol, commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): 4,4’-Sulfonyldiphenol, used as an alternative to BPA in various applications.
Bisphenol F (BPF): 4,4’-Dihydroxydiphenylmethane, used in the production of epoxy resins and coatings.
Uniqueness
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol is unique due to its cyclohexyl core, which imparts distinct steric and electronic properties compared to other bisphenols. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
属性
CAS 编号 |
141550-80-3 |
|---|---|
分子式 |
C24H24O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxyphenyl)-2-phenylcyclohexyl]phenol |
InChI |
InChI=1S/C24H24O2/c25-21-13-9-19(10-14-21)24(20-11-15-22(26)16-12-20)17-5-4-8-23(24)18-6-2-1-3-7-18/h1-3,6-7,9-16,23,25-26H,4-5,8,17H2 |
InChI 键 |
XPFDJZRVTTUPOM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


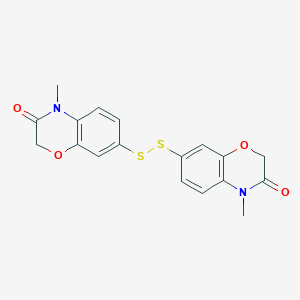
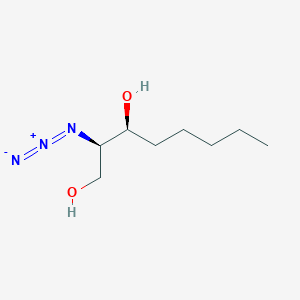
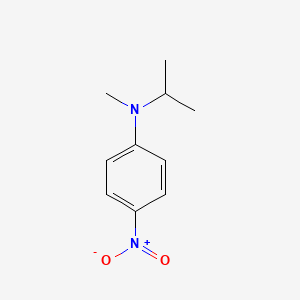
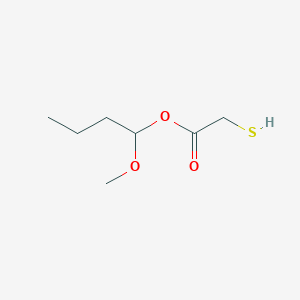
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
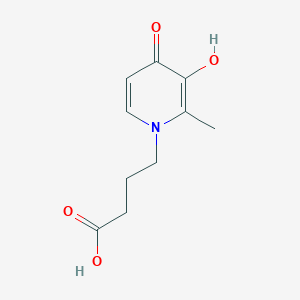
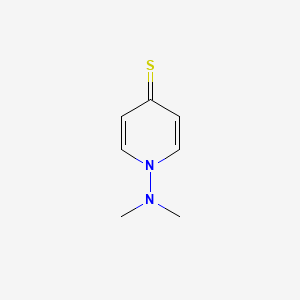
silane](/img/structure/B14277367.png)
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
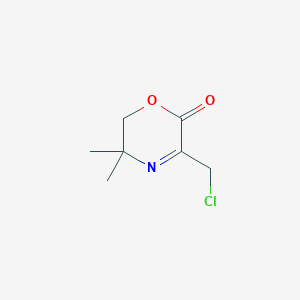
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)

